tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-cyclopentyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-9-8-14-12(10-18)11-19(17-14)13-6-4-5-7-13/h11,13H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRKGHAPVIDQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN(C=C2C1)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723467 | |
| Record name | tert-Butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949922-59-2 | |
| Record name | tert-Butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 291.39 g/mol. Its structure includes a pyrazolo[4,3-c]pyridine core with a cyclopentyl group at the 2-position and a tert-butyl carboxylate group at the 5-position.
Physical Properties:
- Melting Point: 127-128 °C
- Boiling Point: 388 °C at 760 mmHg
- InChI Key: BHYPERDTLBCHAE-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been studied for its potential as an inhibitor of certain enzymes involved in cancer progression.
- Receptor Modulation: It may act as an antagonist or modulator of specific receptors related to neurological disorders.
Biological Activity and Applications
Research has indicated that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity: Pyrazolo[4,3-c]pyridines have been explored as potential inhibitors of oncogenic pathways. For instance, Glumetinib—a structurally related compound—has shown efficacy in inhibiting c-Met signaling pathways associated with tumor growth .
- Neuroprotective Effects: Certain derivatives have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection.
Structure-Activity Relationships (SAR)
The structural modifications in the pyrazolo[4,3-c]pyridine framework significantly influence the biological activity. Key aspects include:
- Substitution Patterns: The presence of bulky groups like tert-butyl enhances lipophilicity and may improve receptor binding affinity.
- Ring Modifications: Variations in the cyclopentyl group can affect metabolic stability and bioavailability.
Case Studies
- In Vitro Studies: A study demonstrated that related compounds exhibited significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest.
- In Vivo Models: Animal models have shown promising results in tumor regression when treated with pyrazolo[4,3-c]pyridine derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Glumetinib | Anticancer | c-Met Inhibition |
| VU0418506 | Neuroprotective | mGluR Modulation |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit promising anticancer properties. A study focused on the synthesis and evaluation of various derivatives demonstrated that certain modifications enhance their efficacy against cancer cell lines. For instance, compounds with specific substituents showed increased activity against breast cancer cells, suggesting a potential pathway for drug development targeting cancer therapies .
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to this compound. Studies have shown that pyrazolo derivatives can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's. The mechanism involves modulating signaling pathways related to oxidative stress and inflammation .
Table 1: Summary of Medicinal Applications
| Application | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Modulation of oxidative stress |
Herbicidal Activity
The compound has shown potential as an herbicide due to its ability to inhibit specific enzyme pathways in plants. Research has demonstrated that certain analogs can effectively control weed species without harming crop plants, providing a selective herbicidal action that is crucial for sustainable agriculture .
Table 2: Agrochemical Applications
Polymer Synthesis
In materials science, tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers have applications in coatings and composites where durability and resistance to environmental degradation are essential .
Table 3: Material Properties
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Coatings |
| Mechanical Strength | Enhanced | Composites |
Case Study 1: Anticancer Research
A recent study evaluated the anticancer properties of a series of pyrazolo derivatives including this compound against multiple cancer cell lines. The results indicated that modifications at the cyclopentyl group significantly improved cytotoxicity compared to the parent compound.
Case Study 2: Herbicide Development
In agricultural trials, a formulation containing this compound was tested against common weed species in maize fields. The results showed a significant reduction in weed biomass while maintaining crop yield levels comparable to untreated controls.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. For example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Formic acid (38.4 mL, 1 mol) → HCl (4M dioxane) | 2-cyclopentyl-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine | 71% |
This two-step deprotection involves initial Boc removal with formic acid, followed by acid-catalyzed cyclization to form an imidazolone derivative .
Functionalization at the Cyclopentyl Substituent
The cyclopentyl group can undergo oxidation or substitution. For example:
| Reaction Type | Reagents/Conditions | Outcome | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ (aq), H₂SO₄, 0°C | Cyclopentyl → cyclopentanone | Requires regioselective control | |
| Nucleophilic Substitution | NaH, alkyl halide (R-X) | Cyclopentyl → substituted alkyl | Limited steric accessibility |
The bulky cyclopentyl group imposes steric constraints, favoring reactions at the less hindered pyrazole nitrogen or pyridine positions.
Stability and Decomposition
Thermogravimetric analysis indicates stability up to 128°C, with decomposition occurring above this temperature :
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 127–128°C | |
| Decomposition Onset | >128°C |
Exposure to strong bases (e.g., NaOH) or prolonged acidic conditions may lead to ring-opening or hydrolysis of the carbamate .
Comparative Reactivity with Analogues
The presence of the cyclopentyl group alters reactivity compared to unsubstituted pyrazolo[4,3-c]pyridines:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key analogs differ in substituents at positions 2 and 3 of the pyrazolo-pyridine core:
Key Observations:
- Cyclopentyl vs.
- Aromatic vs. Aliphatic Substituents: The 4-fluoro-3,5-dimethylphenyl group in the (S)-3-amino analog () adds aromaticity and electron-withdrawing effects, which may improve target binding affinity in drug discovery contexts .
- Functional Group Diversity : Carbamoyl () and acetyl () groups at position 3 alter hydrogen-bonding capacity and metabolic stability.
Preparation Methods
Construction of the Pyrazolo[4,3-c]pyridine Core
- Starting Materials: 2-aminopyridine derivatives or 2-hydrazinopyridine intermediates are commonly employed as the key building blocks.
- Cyclization: The pyrazole ring is formed by reaction of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization to yield the fused pyrazolo[4,3-c]pyridine skeleton.
- Reaction Conditions: Typical conditions include reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, sometimes under acidic or basic catalysis to promote ring closure.
Installation of the tert-Butyl Carboxylate Group
- Esterification: The carboxylate moiety at the 5-position is introduced or protected as a tert-butyl ester using tert-butyl chloroformate or via direct esterification with tert-butanol under acidic conditions.
- Protecting Group Strategy: The tert-butyl group serves as a protecting group for the carboxylic acid, facilitating purification and improving compound stability during subsequent synthetic steps.
- Deprotection: If necessary, the tert-butyl ester can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free acid.
Representative Synthetic Route (Based on Patent WO2015164520A1)
The patent WO2015164520A1, which covers substituted 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine compounds, provides a detailed synthetic route that can be adapted for the title compound:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of hydrazinopyridine | Starting from 2-aminopyridine + hydrazine | Hydrazinopyridine intermediate |
| 2 | Cyclization | Reaction with β-ketoester under reflux | Pyrazolo[4,3-c]pyridine core formation |
| 3 | Alkylation | Cyclopentyl bromide, NaH, THF, 0 °C to RT | Introduction of cyclopentyl substituent at C-2 |
| 4 | Esterification/Protection | tert-Butyl chloroformate, base | Formation of tert-butyl 5-carboxylate ester |
This route emphasizes the modular assembly of the heterocyclic core and subsequent functionalization steps to yield the target compound.
Research Findings and Analytical Data
- Purity and Physical Properties: The tert-butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate analogs have been reported with melting points around 127-128 °C and boiling points near 388 °C at 760 mmHg, indicating thermal stability suitable for further chemical manipulations.
- Spectroscopic Characterization: Confirmation of structure is typically achieved by NMR (1H, 13C), mass spectrometry, and IR spectroscopy, showing characteristic signals for the pyrazolo-pyridine ring, cyclopentyl group, and tert-butyl ester.
- Yield Optimization: Reaction yields vary depending on conditions, but optimization of base strength, solvent choice, and temperature is critical for maximizing alkylation efficiency and minimizing side reactions.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting materials | 2-aminopyridine, hydrazine derivatives | Commercially available or synthesized |
| Cyclization solvent | DMF, ethanol | Reflux conditions |
| Alkylation base | NaH, t-BuOK | Strong bases for deprotonation |
| Alkylation reagent | Cyclopentyl bromide | Electrophilic cyclopentyl source |
| Esterification agent | tert-Butyl chloroformate, tert-butanol | Protects carboxyl group as tert-butyl ester |
| Reaction temperature | 0 °C to reflux | Controlled to optimize reaction rates |
| Purification | Column chromatography, recrystallization | To obtain high-purity product |
| Melting point | 127-128 °C | Indicative of compound purity |
| Boiling point | Approx. 388 °C at 760 mmHg | Thermal stability data |
Q & A
Q. Critical Factors :
- Temperature control during cyclocondensation (60–80°C) minimizes side products.
- Catalyst choice (e.g., Pd/C for coupling) affects regioselectivity .
- Solvent polarity (e.g., DMF vs. THF) influences reaction rates and purity.
Q. Example Protocol :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Pyrazolo-pyridine formation | Hydrazine hydrate, EtOH, reflux | 50–65% |
| Cyclopentyl addition | Cyclopentyl bromide, K₂CO₃, DMF, 80°C | 40–55% |
| Boc protection | Boc₂O, DMAP, CH₂Cl₂, RT | 70–85% |
How can conflicting NMR and X-ray crystallography data be resolved during structural confirmation of this compound?
Advanced Research Question
Discrepancies between NMR (e.g., unexpected splitting) and crystallographic data (bond lengths/angles) often arise from dynamic conformational changes or crystal packing effects.
Q. Methodological Approach :
Variable-Temperature NMR : Identify rotational barriers or tautomerism causing signal splitting .
DFT Calculations : Compare computed NMR shifts (e.g., using Gaussian) with experimental data to validate conformers .
Crystallographic Refinement : Re-examine thermal parameters and disorder modeling in X-ray data .
Case Study :
In a related pyrazolo-pyridine derivative, NMR suggested axial-equatorial isomerism, while X-ray showed a single conformation. VT-NMR revealed rapid interconversion at room temperature, reconciling the data .
What strategies optimize the enantiomeric purity of tert-butyl pyrazolo-pyridine derivatives during asymmetric synthesis?
Advanced Research Question
Chiral resolution can be achieved via:
- Chiral Auxiliaries : Use of (R)-BINOL-based catalysts in cyclization steps .
- Enzymatic Kinetic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .
- Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) .
Q. Structural Insights :
- X-ray data (e.g., PDB 3TKY) show cyclopentyl groups occupying a hydrophobic cleft in kinase domains .
What safety precautions are critical when handling tert-butyl pyrazolo-pyridine derivatives in catalytic reactions?
Basic Research Question
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., Boc-deprotection releases CO₂ and tert-butanol) .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., TFA in deprotection) .
- Waste Disposal : Neutralize acidic/basic residues before disposal per local regulations .
Q. Emergency Protocols :
Why do computational models sometimes fail to predict the reactivity of tert-butyl-protected intermediates in this compound?
Advanced Research Question
Discrepancies arise from:
- Solvent Effects : DFT models often neglect solvent interactions, which stabilize transition states in polar solvents .
- Steric Crowding : The tert-butyl group’s bulkiness is underestimated in gas-phase calculations.
Q. Mitigation Strategies :
- Include implicit solvent models (e.g., SMD) in calculations .
- Use MD simulations to assess conformational flexibility .
How can researchers validate the purity of this compound when HPLC and LC-MS data conflict?
Advanced Research Question
Orthogonal Methods : Combine HPLC (C18 column), LC-MS, and ¹H-NMR integration .
Spiking Experiments : Add a known pure standard to check co-elution .
Elemental Analysis : Confirm C/H/N ratios match theoretical values .
Example :
A batch showing 98% HPLC purity but abnormal LC-MS peaks was found to contain Boc-deprotected impurities via NMR, resolved by repeating the protection step .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
